![molecular formula C10H8ClNO2 B2912987 [5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol CAS No. 109544-14-1](/img/structure/B2912987.png)

[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol

Overview

Description

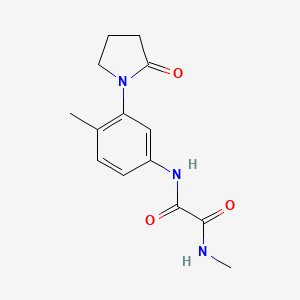

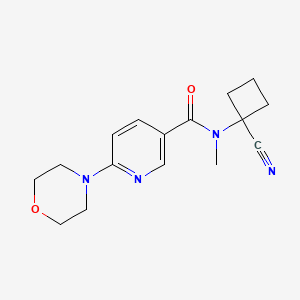

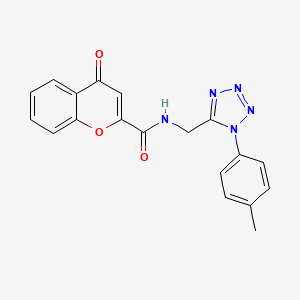

“[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol” is a chemical compound with the molecular formula C10H8ClNO2 . It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .

Synthesis Analysis

The synthesis of similar compounds often starts from 4-chlorobenzoic acid. For example, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps starting from 4-chlorobenzoic acid . The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Molecular Structure Analysis

The molecular structure of “[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol” can be analyzed using various spectroscopic techniques such as UV, IR, 1H NMR, 13C NMR, and mass spectrometry . The structure exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings .Chemical Reactions Analysis

The chemical reactions involving “[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol” can be complex and diverse. For instance, the compound can undergo reactions with amines to form sulfonamides . The reaction mechanism often involves the formation of an intermediate sulfonyl chloride, followed by a nucleophilic attack by the amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol” can be determined using various analytical techniques. The compound has a molecular weight of 209.63 g/mol . Other properties such as solubility in water, solubility in organic solvents, and the octanol/water coefficient can also be determined .Scientific Research Applications

- Starting from 4-chlorobenzoic acid, researchers have synthesized 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides. These compounds exhibit antiviral activity, particularly against tobacco mosaic virus (TMV) .

- Although not directly studied for tuberculosis, related oxadiazole derivatives have been investigated for their antitubercular activity .

- Sulfonamide derivatives have been studied for herbicidal properties . Investigating the herbicidal potential of this compound could be valuable for agriculture.

Antiviral Activity

Antitubercular Potential

Agrochemical Applications

Future Directions

The future directions for the study of “[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol” could involve further exploration of its biological activities. For instance, the compound could be tested for potential antiviral, antibacterial, and anticancer activities . Additionally, the compound could be modified to enhance its biological activity or reduce potential side effects .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to affect various biological pathways, leading to their diverse biological activities .

Result of Action

Similar compounds, such as indole derivatives, have been found to possess various biological activities, indicating that they likely have significant molecular and cellular effects .

properties

IUPAC Name |

[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-8-3-1-7(2-4-8)9-5-12-10(6-13)14-9/h1-5,13H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXQCZNJLJIPER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)CO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]methanol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(2-(thiophen-2-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2912905.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(o-tolyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2912907.png)

![N-[2-(Furan-2-yl)-2-methoxyethyl]-1,3-benzoxazol-2-amine](/img/structure/B2912910.png)

![(3S)-3-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B2912912.png)

![5-((4-Fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2912918.png)

![3-[(4-chlorobenzyl)thio]-1-phenylpyrazin-2(1H)-one](/img/structure/B2912920.png)

![Bicyclo[3.2.2]nonane-1,5-diyldimethanol](/img/structure/B2912922.png)

![2-Bromo-N-[cyano(cyclohexyl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B2912927.png)